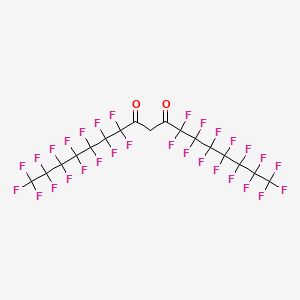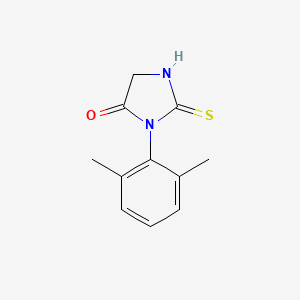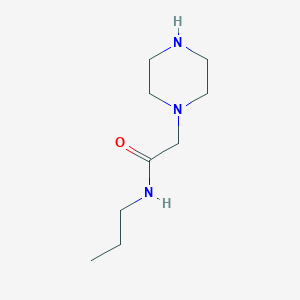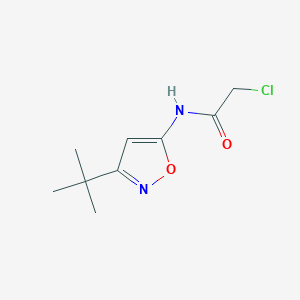
9H,9H-Triacontafluoro-8,10-heptadecanedione
Vue d'ensemble
Description
9H,9H-Triacontafluoro-8,10-heptadecanedione is a chemical compound with the molecular formula C17H2F30O2 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 9H,9H-Triacontafluoro-8,10-heptadecanedione consists of 17 carbon atoms, 2 hydrogen atoms, 30 fluorine atoms, and 2 oxygen atoms . The molecular weight is 808.15 .Physical And Chemical Properties Analysis
9H,9H-Triacontafluoro-8,10-heptadecanedione is a solid at 20 degrees Celsius . It has a melting point range of 49.0 to 53.0 degrees Celsius . .Applications De Recherche Scientifique
Chemistry and Molecular Structure
The compound's unique structural characteristics have been a subject of interest in the field of organic chemistry. Research by Jie et al. (2010) demonstrates the synthesis of an exceedingly congested amine that illustrates significant steric effects and nitrogen planarity, showcasing the compound's unique molecular behavior and potential in chemical synthesis (Yuanping Jie et al., 2010).
Photoluminescence and Electroluminescence
Cho et al. (2007) investigated polyfluorenes and noted that the properties of such compounds, similar to 9H,9H-Triacontafluoro-8,10-heptadecanedione, are essential in understanding the minimal green emission in light-emitting devices, which is crucial for the development of advanced display and lighting technologies (Sung-Yong Cho et al., 2007).
Photochemical Reactions
Research by Hoang et al. (1998) explores the photochemical properties of compounds related to 9H,9H-Triacontafluoro-8,10-heptadecanedione. Their study on the pinacol rearrangement under irradiation provides insight into the photochemical behavior of such compounds, which can be relevant in developing photo-responsive materials (Mary Hoang et al., 1998).
Photogenerators in Chemical Synthesis
Shelkovnikov et al. (2011) demonstrated the use of thioxanthen-9-one derivatives, related to 9H,9H-Triacontafluoro-8,10-heptadecanedione, as photogenerators. This application is significant in the field of chemical synthesis, particularly in photodetritylation processes, showcasing the utility of such compounds in intricate chemical reactions (V. Shelkovnikov et al., 2011).
Optical Properties and Material Science
The study by Yamanoi et al. (2016) on the effects of substitution on solid-state fluorescence in 9-aryl-9-methyl-9H-9-silafluorenes reveals the impact of molecular modifications on optical properties. This research is crucial in developing materials with specific photophysical properties for applications in optoelectronics and photonics (Y. Yamanoi et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectral analysis of compounds similar to 9H,9H-Triacontafluoro-8,10-heptadecanedione have been a subject of research, as demonstrated by Mary et al. (2014). Their work provides valuable insights into the molecular behavior and properties of such compounds, which is essential for their application in various scientific fields (Y. Mary et al., 2014).
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHJIRSEEIEAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H2F30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407235 | |
| Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H,9H-Triacontafluoro-8,10-heptadecanedione | |
CAS RN |
36554-97-9 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36554-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)


![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)


![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)



![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)